6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸

描述

Synthesis Analysis

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. Directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters has been employed, using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields (Paál et al., 2008). Additionally, a diastereoselective approach utilizing a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis has also been documented, providing the compound with high enantiomeric excess (Bułyszko et al., 2015).

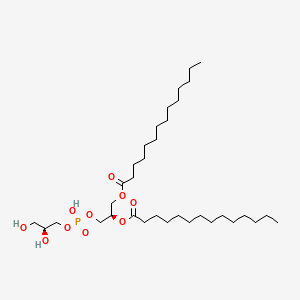

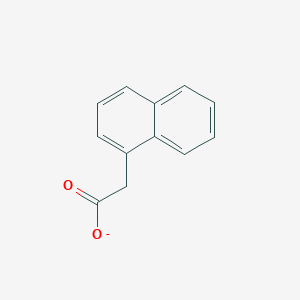

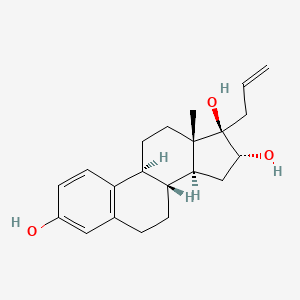

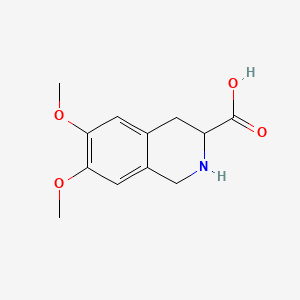

Molecular Structure Analysis

The molecular structure of this compound is central to its chemical characteristics, where stereospecific synthesis and resolution have led to the identification of its optical antipodes. The crystal structure of the R-hydrochloride salt form has been determined, highlighting the importance of stereochemistry in its biological activity (Mondeshka et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showcase its versatility. Its synthesis involves steps such as acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation. These processes demonstrate the compound's reactivity and the ability to undergo structural modifications to enhance its properties (Xi, 2011).

Physical Properties Analysis

The physical properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as solubility and crystallinity, are influenced by its molecular structure and synthesis method. Although specific studies focusing solely on the physical properties were not highlighted, they are inferred through synthesis and structural analyses.

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are delineated through its synthetic routes. The compound's ability to undergo various chemical reactions, forming new derivatives and exhibiting different biological activities, underscores its chemical versatility. The synthesis of new substituted acetamide derivatives highlights its capacity for chemical modification, expanding its utility in medicinal chemistry (Aghekyan & Panosyan, 2016).

科学研究应用

手性异喹啉衍生物的合成

该化合物是手性异喹啉衍生物非对映选择性合成的关键中间体。 这些衍生物在药物化学中具有重要意义,因为它们具有广泛的生物活性,包括潜在的抗炎、抗病毒、抗真菌和抗癌特性 .

流感病毒研究

6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸的衍生物已被合成并评估为流感病毒聚合酶酸性 (PA) 核酸内切酶结构域的有效抑制剂。 该应用对于开发抗病毒药物至关重要 .

帕金森病治疗

一种特定的衍生物,6,7-二羟基-1-甲基-1,2,3,4-四氢异喹啉-1,3-二羧酸,从毛叶金丝草中分离出来,并由 L-多巴合成,作为外周儿茶酚胺-O-甲基转移酶抑制剂 (COMTI)。 这对治疗帕金森病具有重要意义 .

天然产物的合成

该化合物的旋光纯形式是合成天然产物的重要组成部分。 其在形成各种天然产物衍生物方面的多功能性使其成为合成药物中的宝贵资产 .

心血管药物的开发

该化合物已被用于开发新型心血管药物。 例如,已开发出衍生物作为“有趣”的 If 离子通道 (If 通道) 抑制剂,这是一种治疗稳定型心绞痛和房颤的潜在方法 .

有机合成方法

该化合物参与创新性有机合成方法,例如 Petasis 反应和 Pomeranz–Fritsch–Bobbitt 环化。 这些方法是有机合成领域构建复杂分子结构的基础 .

作用机制

Target of Action

Similar compounds have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Similar compounds have been shown to inhibit the influenza virus polymerase acidic (pa) endonuclease domain, which plays a crucial role in the replication of the influenza virus .

Pharmacokinetics

It is known that similar compounds have good plasma drug concentration after oral administration .

Result of Action

Similar compounds have been shown to have antiproliferative effects, indicating that they may inhibit the growth of cells .

Action Environment

It is known that similar compounds have been synthesized and evaluated under various conditions .

生化分析

Biochemical Properties

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .

Cellular Effects

The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .

Molecular Mechanism

At the molecular level, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

The temporal effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYXEHBJIMGDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390278 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76824-86-7 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?

A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].

Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?

A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)

![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)

![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)

![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)